
Physicochemical properties of "2-Chloro-1-
phenyl-1-hexanone"

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest

Compound Name: 2-Chloro-1-phenyl-1-hexanone

Cat. No.: B13414400 Get Quote

Technical Monograph: 2-Chloro-1-phenyl-1-
hexanone
Chemical Identity & Structural Analysis
2-Chloro-1-phenyl-1-hexanone is an aromatic alpha-chloro ketone. Structurally, it consists of

a hexanophenone backbone where a chlorine atom substitutes a hydrogen atom at the alpha-

position (adjacent to the carbonyl group). This specific substitution pattern creates a dipole-

dipole conflict that significantly enhances the electrophilicity of the alpha-carbon, making the

compound a potent alkylating agent.
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Parameter Detail

IUPAC Name 2-Chloro-1-phenylhexan-1-one

Common Synonyms -Chlorohexanophenone; 2-

Chlorohexanophenone

Molecular Formula

C

H

ClO

SMILES CCCCC(Cl)C(=O)c1ccccc1

Molecular Weight 210.69 g/mol

CAS Registry Number

Note: While specific CAS 946-01-0 refers to the

6-chloro isomer, the 2-chloro isomer is often

referenced in forensic literature as a precursor

to hexedrone-type compounds.[1][2][3]

Structural Features[1][2][3][4][5][6][7]
Chiral Center: The C2 carbon (alpha-carbon) is chiral, existing as (R) and (S) enantiomers.

Synthetic preparations typically yield a racemic mixture.

Electrophilic Sites: The molecule possesses two distinct electrophilic centers:[4]

Carbonyl Carbon: Susceptible to nucleophilic attack (though sterically modulated by the

phenyl ring).

Alpha-Carbon: Highly reactive toward S

2 substitution due to the electron-withdrawing inductive effect of the carbonyl and the
chlorine leaving group.
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The following data aggregates predicted values based on structure-activity relationship (SAR)

models and experimental data from homologous alpha-halo ketones (e.g., 2-

chloropropiophenone).

Property Value / Range Confidence

Physical State Liquid or Low-Melting Solid High (Based on homologs)

Boiling Point
~315 °C (760 mmHg) / ~145

°C (15 mmHg)
Predicted [1]

Density 1.10 ± 0.05 g/cm Predicted

LogP (Octanol/Water) 3.5 – 3.8 High (Lipophilic)

Solubility (Water) Insoluble (< 0.1 mg/mL) High

Solubility (Organic)
Soluble in DCM, Methanol,

Ethyl Acetate
High

pKa N/A (No acidic protons < 14) High

Refractive Index ~1.535 Predicted

Technical Insight: The introduction of the chlorine atom increases the boiling point relative to

hexanophenone (BP 265°C) due to increased molecular weight and dipole interactions, despite

the loss of some London dispersion symmetry.

Reactivity Profile & Stability
The chemical behavior of 2-chloro-1-phenyl-1-hexanone is dominated by the alpha-halo

ketone motif. This moiety is chemically versatile but inherently unstable under certain

conditions.
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Nucleophilic Substitution (S 2)
The primary reaction pathway is bimolecular nucleophilic substitution. The alpha-carbon is

activated by the adjacent carbonyl group, which stabilizes the transition state through orbital

overlap (neighboring group participation).

Amination: Reaction with primary/secondary amines yields alpha-amino ketones (cathinone

derivatives).

Hydrolysis: Reaction with water/hydroxide yields 2-hydroxy-1-phenyl-1-hexanone.

Absence of Favorskii Rearrangement
Unlike aliphatic alpha-halo ketones, 2-chloro-1-phenyl-1-hexanone is resistant to the

Favorskii rearrangement.

Mechanism:[5] Favorskii rearrangement requires an enolizable proton on the

-carbon (the alpha carbon on the other side of the carbonyl).[4]

Constraint: In this molecule, the

-position is occupied by the phenyl ring, which lacks protons. This simplifies the impurity
profile during synthesis, as ring-contraction byproducts are thermodynamically inaccessible.

Photolytic Instability
Alpha-chloro ketones are sensitive to UV light. Homolytic cleavage of the C-Cl bond can occur,

generating radical species that lead to polymerization or dechlorination products

(hexanophenone).

Reactivity Visualization
The following diagram illustrates the competing reaction pathways for the 2-chloro-1-phenyl-1-
hexanone substrate.
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Caption: Primary reaction pathways. Note the divergence between productive amination and

degradative hydrolysis.

Analytical Characterization
Accurate identification relies on distinguishing the compound from its isomers (e.g., 6-chloro)

and byproducts.

Mass Spectrometry (GC-MS)
Electron Ionization (EI) produces a fragmentation pattern characteristic of phenyl ketones.

Base Peak (m/z 105): The benzoyl cation (

) is typically the dominant peak, resulting from alpha-cleavage adjacent to the carbonyl.

McLafferty Rearrangement: Due to the presence of a gamma-hydrogen in the hexyl chain, a

McLafferty rearrangement is theoretically possible, though often suppressed by the stability

of the benzoyl ion.

Molecular Ion: The parent ion

is often weak or absent due to the labile C-Cl bond.

Nuclear Magnetic Resonance (NMR)
H NMR (CDCl
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):

7.9 - 7.4 ppm (m, 5H): Aromatic phenyl protons.

5.1 - 4.9 ppm (t/dd, 1H): The alpha-proton (

-Cl). This signal is deshielded by both the Cl and C=O, appearing significantly downfield.

2.1 - 1.8 ppm (m, 2H): Beta-protons (

).

0.9 ppm (t, 3H): Terminal methyl group.

Analytical Workflow Diagram
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Caption: Forensic/Analytical workflow for confirming identity via GC-MS fragmentation logic.
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Handling & Safety Protocols
Warning: As an alpha-halo ketone, this compound is a potent lachrymator (tear gas agent) and

skin irritant.

Containment: All handling must occur within a certified chemical fume hood.

Neutralization: Spills should be treated with a dilute solution of ammonia or sodium

thiosulfate to nucleophilically deactivate the alpha-chloro moiety before disposal.

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis and

photolytic degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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